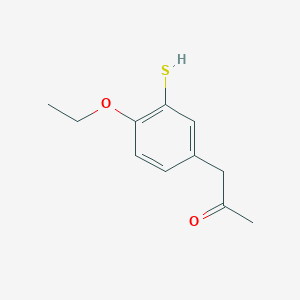
1-(4-Ethoxy-3-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring.
Méthodes De Préparation
The synthesis of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxy-3-mercaptophenylacetic acid with acetone under acidic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(4-Ethoxy-3-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Ethoxy-3-mercaptophenyl)propan-2-one has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving thiol-containing compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxy-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the carbonyl group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Ethoxy-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one. Both compounds have similar molecular structures but differ in the position of the ethoxy and mercapto groups on the phenyl ring . This difference can lead to variations in their chemical reactivity and biological activity.
Similar compounds include:
- 1-(3-Ethoxy-4-mercaptophenyl)propan-2-one
- 1-(4-Methoxy-3-mercaptophenyl)propan-2-one
- 1-(4-Ethoxy-3-hydroxyphenyl)propan-2-one .
Activité Biologique
1-(4-Ethoxy-3-mercaptophenyl)propan-2-one is an organic compound with significant potential in biological research and applications. Its unique structure, characterized by a propan-2-one backbone with an ethoxy group and a mercapto group attached to a phenyl ring, positions it as a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₄O₂S
- Molecular Weight : 210.29 g/mol
- CAS Number : 1806613-63-7
This compound exhibits biological activity primarily through its interaction with thiol-containing compounds and proteins. The mercapto group allows for the formation of covalent bonds with thiol-reactive sites on proteins, which can lead to alterations in protein function. Additionally, the carbonyl group can engage in hydrogen bonding, facilitating further interactions within biological systems .
Antioxidant Properties
Compounds containing mercapto groups are often studied for their antioxidant capabilities. This compound has shown potential in combating oxidative stress by neutralizing reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Studies involving related compounds indicate that they may inhibit cancer cell proliferation through mechanisms such as tubulin destabilization and apoptosis induction. For instance, compounds with similar structures have shown antiproliferative effects in breast cancer cell lines .
Study on Antioxidant Activity
A study investigating the antioxidant properties of thiol-containing compounds found that derivatives similar to this compound effectively reduced oxidative stress markers in vitro. The research highlighted the importance of the mercapto group in mediating these effects.
Antimicrobial Evaluation
In a comparative study of various thiol-containing compounds, researchers evaluated their antimicrobial activity against several pathogens using agar diffusion methods. Although specific data for this compound was not provided, related compounds displayed promising results against both Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
Propriétés
Formule moléculaire |
C11H14O2S |
|---|---|
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
1-(4-ethoxy-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-3-13-10-5-4-9(6-8(2)12)7-11(10)14/h4-5,7,14H,3,6H2,1-2H3 |
Clé InChI |
MWDNJGGQNPYZHS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CC(=O)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















